molecular formula C14H13ClN4O2 B2621205 (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone CAS No. 2034315-42-7

(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone

Cat. No.: B2621205
CAS No.: 2034315-42-7
M. Wt: 304.73
InChI Key: YQHZWFAFJXMGDO-UHFFFAOYSA-N
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Description

(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone is a synthetic chemical compound designed for research and development purposes. Its structure, featuring a pyrrolidine linker connecting chloropyridine and pyrimidine groups, is characteristic of scaffolds often investigated in medicinal chemistry for potential biological activity . Researchers value this compound as a key intermediate or building block in the synthesis of more complex molecules for pharmaceutical and agrochemical discovery. Chlorinated heterocyclic compounds, such as the chloropyridine moiety present in this molecule, are prevalent in active pharmaceutical ingredients and are known to influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets . The specific research applications and mechanism of action for this compound are areas of ongoing investigation and are dependent on the researcher's experimental design. This product is intended for use in laboratory settings only by qualified professionals. The bracketed details in this paragraph must be replaced with information specific to your compound.

Properties

IUPAC Name

[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-pyrimidin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN4O2/c15-11-8-16-6-2-12(11)21-10-3-7-19(9-10)14(20)13-17-4-1-5-18-13/h1-2,4-6,8,10H,3,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQHZWFAFJXMGDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or amino acids.

    Chloropyridine Derivative: The 3-chloropyridine moiety is often introduced via nucleophilic substitution reactions, where a suitable pyridine derivative is reacted with a chlorinating agent.

    Coupling Reactions: The final step involves coupling the pyrrolidine and chloropyridine intermediates with a pyrimidine derivative. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing continuous flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.

    Substitution: The chloropyridine moiety is susceptible to nucleophilic substitution reactions, where the chlorine atom can be replaced by various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include mCPBA (meta-chloroperoxybenzoic acid) and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: N-oxides of the pyrrolidine ring.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, the compound is studied for its potential therapeutic effects. It may exhibit activity against certain diseases, making it a valuable lead compound in drug discovery programs.

Industry

Industrially, the compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and pyrimidine rings can engage in hydrogen bonding and hydrophobic interactions with the active sites of these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related derivatives, focusing on molecular features, synthetic pathways, and inferred properties.

Structural Analogs from Pyrrolidine-Pyridine Hybrids

  • Compound 15 (1-[7-(3-Chloro-phenylamino)-3-methyl-1H-pyrrolo[2,3-c]pyridin-4-yl]-1-pyrrolidin-1-yl–methanone): Key Differences: Replaces the pyrimidin-2-yl methanone with a phenylamino group and incorporates a pyrrolo[2,3-c]pyridine core. Properties: Exhibits a molecular weight of 355.8 g/mol (C19H19ClN4O) and demonstrated moderate solubility in DMSO, as inferred from NMR data (δ 1.68–2.22 ppm for aliphatic protons) . Inference: The absence of a pyrimidine moiety in Compound 15 may reduce binding affinity to pyrimidine-dependent targets compared to the target compound.
  • Compound in Example 64 (methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-c]pyrimidin-3-yl)-3-fluorobenzoate): Key Differences: Integrates a chromenone scaffold and fluorinated aromatic groups. Properties: Higher molecular weight (536.4 g/mol) and thermal stability (melting point 303–306°C) due to extended conjugation and fluorination . Inference: The target compound’s simpler structure may offer better metabolic stability compared to this bulkier analog.

Functional Analogs with Ether Linkages

  • Compound 9 (3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)-5-(2-(((E)-3,7-dimethyl-octa-2,6-dien-1-yl)thio)-4-oxopyrimidin-1(4H)yl)tetrahydrofuran-3-yl)oxy)-(diisopropylamino)phosphino)propanenitrile): Key Differences: Contains a nucleoside-like structure with a phosphoramidite group, contrasting with the target compound’s non-sugar ether linkage. Synthetic Relevance: Both compounds employ ether bond formation, but Compound 9 uses advanced protecting groups (e.g., tert-butyldimethylsilyl) for stereochemical control .

Commercial Pyridine Derivatives

  • 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone: Key Differences: Simpler structure lacking the chloropyridine and pyrimidine groups. Commercial Data: Available in 1g ($120), 5g ($500), and 25g ($2,000) quantities (CAS 1804569-24-8; MFCD31625603) . Inference: The target compound’s complexity likely renders it more expensive to synthesize and less commercially accessible.

Critical Limitations in Available Data

  • No direct pharmacological or pharmacokinetic data (e.g., IC50, LogP) for the target compound.
  • Structural comparisons rely on analogs with partial similarity, limiting definitive conclusions.
  • Commercial availability and scalable synthesis routes remain undocumented .

Biological Activity

The compound (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone , often referred to as a pyrrolidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C12H13ClN2O2C_{12}H_{13}ClN_2O_2 with a molecular weight of approximately 250.7 g/mol. The structure includes a pyrrolidine ring, a chloropyridine moiety, and a pyrimidinone group, contributing to its diverse biological interactions.

Structural Features:

FeatureDescription
Pyrrolidine Ring Provides basic nitrogen functionality for receptor interaction.
Chloropyridine Moiety Enhances lipophilicity and potential for enzyme inhibition.
Pyrimidinone Group Known for anti-inflammatory and anticancer properties.

Biological Activity Overview

Research indicates that this compound may exhibit various pharmacological activities, including:

  • Antitumor Activity : Preliminary studies suggest that the compound may inhibit certain cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.
  • Anti-inflammatory Effects : The presence of the pyrimidinone structure is linked to anti-inflammatory properties, possibly through inhibition of COX enzymes.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : The chloropyridine component may interact with enzymes involved in inflammation and cancer progression.
  • Receptor Binding : The pyrrolidine ring's nitrogen can facilitate binding to various receptors, influencing signaling pathways related to cell proliferation and survival.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds or derivatives:

  • Antitumor Studies :
    • A study on pyrrolidine derivatives demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231), with some compounds showing synergistic effects when combined with doxorubicin .
    • Research on related chlorinated compounds indicated promising results in inhibiting growth in various cancer models .
  • Anti-inflammatory Activity :
    • Compounds structurally similar to this compound have shown efficacy in reducing inflammation in animal models, with significant reductions in COX enzyme levels observed .

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the pyrrolidine ring via cyclization reactions.
  • Introduction of the chloropyridine moiety through nucleophilic substitution.
  • Attachment of the pyrimidinone group via acylation reactions.

Q & A

Q. What in vitro assays are most suitable for evaluating this compound’s pharmacokinetic properties?

  • Methodological Answer : Use Caco-2 cell monolayers for permeability studies, liver microsomes for metabolic stability, and plasma protein binding assays (e.g., equilibrium dialysis). Compare results with reference compounds like F13714, a pyridinecarboxamide derivative with documented ADME profiles .

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